7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine
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Overview
Description
7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine is a chemical compound with a unique spiro structure. This compound is characterized by its spirocyclic framework, which includes an oxygen and nitrogen atom within the ring system. The presence of these heteroatoms imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of oxidants such as PhI(OAc)2 (iodobenzene diacetate) has been reported to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PhI(OAc)2.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The presence of heteroatoms allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 (iodobenzene diacetate)
Reduction: Sodium borohydride
Substitution: Various nucleophiles under mild conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic amines.
Scientific Research Applications
7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antitumor properties.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- cis-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate
- cis-4-(Ethoxycarbonyloxy)-8-methoxy-3-(2,5-xylyl)-1-azaspiro[4.5]dec-3-en-2-one
Uniqueness
7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H18N2O |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
7,9-dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine |
InChI |
InChI=1S/C10H18N2O/c1-7-3-8(2)5-10(4-7)6-13-9(11)12-10/h7-8H,3-6H2,1-2H3,(H2,11,12) |
InChI Key |
OTNPWPNVPZZBPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC2(C1)COC(=N2)N)C |
Origin of Product |
United States |
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